ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the carbamoyl and ester groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzylcarbamoyl and ester groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Functional Groups: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction using benzyl isocyanate. The ester group is typically added via esterification reactions involving ethyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can lead to higher throughput compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl isocyanate for carbamoyl group introduction; ethyl alcohol and carboxylic acid derivatives for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 4-(carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the benzyl group, which may affect its binding affinity and biological activity.
Mthis compound: The methyl ester may have different solubility and reactivity compared to the ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 4-(benzylcarbamoyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-5-21-14(4)16(13(3)17(21)19(23)24-6-2)18(22)20-12-15-10-8-7-9-11-15/h7-11H,5-6,12H2,1-4H3,(H,20,22) |
InChI Key |
MEIXUHLWYVZTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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